molecular formula C7H9ClN2 B13058943 5-(Chloromethyl)-4,6-dimethylpyrimidine

5-(Chloromethyl)-4,6-dimethylpyrimidine

Cat. No.: B13058943
M. Wt: 156.61 g/mol
InChI Key: JILTXLNPLRAXPR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a chloromethyl (-CH₂Cl) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methyl groups influence steric bulk and lipophilicity .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-(chloromethyl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C7H9ClN2/c1-5-7(3-8)6(2)10-4-9-5/h4H,3H2,1-2H3

InChI Key

JILTXLNPLRAXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4,6-dimethylpyrimidine typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-4,6-dimethylpyrimidine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: 4,6-Dimethylpyrimidine.

Scientific Research Applications

5-(Chloromethyl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4,6-dimethylpyrimidine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Antimicrobial and Antitrypanosomal Potential

  • Antimicrobial Activity: Pyrimidines with halogenated substituents, such as 6-chlorouracils, are potent inhibitors of thymidine phosphorylase, suggesting that 5-(Chloromethyl)-4,6-dimethylpyrimidine could be modified for antimicrobial applications .
  • Antitrypanosomal Activity: Compound 12 (4,6-dimethylpyrimidine) showed low activity against Trypanosoma brucei (IC₅₀ >150 μM), whereas analogs with electron-withdrawing groups (e.g., 2,4-dimethoxypyrimidine) exhibited higher potency (IC₅₀: 44.0 μM). This suggests that introducing chloromethyl or other electronegative groups at position 5 could improve efficacy .

Role in Metabolite Pathways

  • Microbial Metabolites: 4,6-Dimethylpyrimidine is a volatile metabolite produced by Enterococcus faecalis during levodopa metabolism, with significant abundance changes (adjusted p <0.05) during decarboxylation . Chloromethyl derivatives may interfere with similar microbial pathways.

Hydrogen Bonding and Reactivity

  • Hydrogen Bond Basicity: Pyrimidines like 4,6-dimethylpyrimidine have moderate hydrogen bond basicity, which is critical for interactions in drug-receptor binding.

Material Science and Agrochemicals

  • Crystal Engineering: Derivatives such as 4,6-dichloro-5-methoxypyrimidine form planar molecules with short Cl···N contacts (3.09–3.10 Å), creating stable 3D frameworks. Chloromethyl substitution could similarly influence crystal packing .

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